(2R,3R,5R)-Omarigliptin is a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily developed for the treatment of type 2 diabetes. It is known for its once-weekly dosing regimen, which enhances patient compliance compared to daily medications. Omarigliptin functions by inhibiting the DPP-4 enzyme, leading to increased levels of incretin hormones, which help regulate blood glucose levels.
Omarigliptin, also referred to by its developmental code MK-3102, belongs to the class of DPP-4 inhibitors. These compounds are designed to improve glycemic control in patients with type 2 diabetes by enhancing insulin secretion in response to meals and reducing glucagon levels.
The molecular formula of Omarigliptin is CHNO, with a molecular weight of approximately 344.41 g/mol. The compound features a complex three-dimensional structure characterized by multiple stereocenters, which are critical for its biological activity.
The stereochemistry at positions 2, 3, and 5 is crucial for its interaction with the DPP-4 enzyme.
Omarigliptin undergoes various chemical reactions during its synthesis and metabolism:
Omarigliptin inhibits DPP-4 activity, leading to increased concentrations of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition results in:
Clinical studies indicate that omarigliptin effectively lowers HbA1c levels in patients with type 2 diabetes, demonstrating its efficacy as a therapeutic agent .
Omarigliptin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its long duration of action allows for once-weekly dosing, making it convenient for patients who may struggle with daily medication adherence. Additionally, ongoing research explores its potential applications beyond diabetes treatment, including possible roles in neurodegenerative diseases due to its effects on incretin pathways .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: